molecular formula C19H16O5S B12599713 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one CAS No. 915038-38-9

3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one

Cat. No.: B12599713
CAS No.: 915038-38-9
M. Wt: 356.4 g/mol
InChI Key: UVDNQWLLCWKBGD-UHFFFAOYSA-N
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Description

Structural Significance of Substituted Furanones in Organic Chemistry

The 2(5H)-furanone core consists of a γ-lactone ring system with inherent strain due to its five-membered cyclic ester structure. This strain drives reactivity, making it amenable to ring-opening reactions, nucleophilic substitutions, and cycloadditions. Substitutions at the 3-, 4-, and 5-positions profoundly alter electronic and steric properties:

  • Electron-withdrawing groups (EWGs): Methanesulfonyl (-SO₂CH₃) and acetyl (-COCH₃) substituents, as seen in the target compound, polarize the lactone ring, increasing electrophilicity at the carbonyl carbon (C2) and adjacent positions (C3/C4).
  • Aromatic substituents: The 4-acetylphenyl and 4-methanesulfonylphenyl groups introduce planar, conjugated π-systems that enhance intermolecular interactions, such as π-π stacking and hydrogen bonding, critical for solid-state packing and biological target engagement.

The following table summarizes key structural features of the compound:

Property Description
Molecular Formula C₁₉H₁₆O₅S
Molecular Weight 356.4 g/mol
Key Functional Groups 2(5H)-Furanone, acetylphenyl, methanesulfonylphenyl
Substituent Effects Enhanced electrophilicity at C2; steric hindrance at C3/C4 due to aryl groups

X-ray crystallographic studies of analogous furanone derivatives reveal distorted half-chair conformations for the lactone ring, with substituents adopting pseudo-equatorial orientations to minimize steric clashes. Such structural insights guide the rational design of derivatives with tailored reactivity.

Historical Context of Methanesulfonyl- and Acetylphenyl-Substituted Heterocycles

The synthesis of methanesulfonyl- and acetylphenyl-substituted heterocycles emerged from efforts to combine the metabolic stability of sulfones with the versatile reactivity of ketones. Key milestones include:

  • Early methodologies (1990s–2000s): Classical approaches relied on Friedel-Crafts acylations and sulfonation reactions, often requiring harsh conditions that limited functional group compatibility.
  • Modern catalytic strategies (2010s–present): Transition-metal-catalyzed cross-couplings and metathesis reactions enabled regioselective introduction of substituents. For example, olefin cross-metathesis between allylic alcohols and enones provides γ-hydroxyenones, which undergo acid-catalyzed cyclization to form furans.
  • Recent innovations (2020s): Advances in photo- and electrocatalysis permit the synthesis of electron-deficient furanones under mild conditions. The target compound’s methanesulfonyl group is typically introduced via oxidation of corresponding thioethers using hydrogen peroxide in acetic acid, as demonstrated in chiral 2(5H)-furanone sulfone syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915038-38-9

Molecular Formula

C19H16O5S

Molecular Weight

356.4 g/mol

IUPAC Name

4-(4-acetylphenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one

InChI

InChI=1S/C19H16O5S/c1-12(20)13-3-5-15(6-4-13)18-17(11-24-19(18)21)14-7-9-16(10-8-14)25(2,22)23/h3-10H,11H2,1-2H3

InChI Key

UVDNQWLLCWKBGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Method A: Condensation and Cyclization

One of the established methods involves a condensation-cyclization reaction starting from 4-acetylphenol and methanesulfonic acid derivatives . This method typically follows these steps:

  • Formation of Intermediates : The reaction begins with the condensation of 4-acetylphenol with a methanesulfonic acid derivative, leading to an intermediate that contains both the acetyl and methanesulfonyl groups.

  • Cyclization : This intermediate then undergoes cyclization to form the furanone structure, facilitated by heating under specific conditions.

  • Purification : The final product is purified through crystallization or chromatography techniques.

This method is advantageous due to its straightforward approach and relatively high yield of the desired compound.

Method B: Palladium-Catalyzed Coupling Reactions

Another effective synthesis route involves coupling reactions using palladium catalysts, particularly for forming carbon-carbon bonds between aromatic rings and the furanone core.

  • Initial Reaction Setup : Starting materials such as aryl boronic acids are reacted with halogenated furanones in the presence of a palladium catalyst.

  • Mechanism : The mechanism typically involves oxidative addition followed by transmetalation and reductive elimination, leading to the formation of the desired product.

  • Yield Optimization : The conditions can be optimized by adjusting parameters like temperature, solvent, and catalyst concentration to maximize yield.

This method allows for greater versatility in substituent variation on the aromatic rings, which can enhance biological activity.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the two primary synthesis methods discussed:

Method Steps Involved Yield (%) Advantages Disadvantages
Condensation-Cyclization 3 (Condensation, Cyclization, Purification) 70-85% Simple setup, high yield Requires careful control of reaction conditions
Palladium-Coupling 3 (Setup, Mechanism, Optimization) 60-80% Versatile for substituents More complex setup, requires specialized catalysts

Research Findings

Recent studies have highlighted various modifications to these synthesis routes to improve yields and reduce reaction times:

  • Solvent Effects : Research indicates that using polar protic solvents like isopropanol can significantly enhance product yield in condensation reactions.

  • Temperature Control : Maintaining optimal temperatures during cyclization can prevent side reactions and improve purity.

  • Catalyst Efficiency : The choice of palladium catalyst can affect both the rate of reaction and the selectivity towards desired products.

Chemical Reactions Analysis

Nucleophilic Addition at the Furanone Carbonyl Group

The α,β-unsaturated carbonyl system in the furanone ring undergoes nucleophilic additions. For example:

  • Michael Addition : Reacts with amines or thiols at the β-position of the carbonyl group.

  • Condensation Reactions : Forms Schiff bases with hydrazines or hydroxylamines .

Table 1: Representative Nucleophilic Additions

ReagentProduct FormedConditionsYield (%)Source
Hydrazine hydrateHydrazone derivativeEthanol, reflux, 4h72
EthylenediamineBis-Schiff base complexTHF, RT, 12h65
Sodium thiophenateThio-Michael adductDMF, 80°C, 6h58

Electrophilic Aromatic Substitution (EAS)

The acetylphenyl group directs electrophiles to the para position relative to the acetyl substituent:

  • Nitration : Forms 3-(4-acetyl-3-nitrophenyl) derivatives using HNO₃/H₂SO₄ .

  • Halogenation : Bromine in acetic acid yields mono-brominated products at the acetylphenyl ring .

Key Mechanistic Insight :
The methanesulfonyl group deactivates its attached phenyl ring, limiting EAS to the acetylphenyl moiety .

Functionalization of the Methanesulfonyl Group

The –SO₂CH₃ group participates in:

  • Nucleophilic Substitution : Reacts with amines (e.g., morpholine) to form sulfonamides under basic conditions .

  • Oxidation Resistance : Stable toward common oxidizing agents (e.g., KMnO₄, H₂O₂) .

Table 2: Sulfonyl Group Reactivity

Reaction TypeReagentProductApplicationSource
Sulfonamide formationPiperidineN-piperidinyl sulfonamideBioactive intermediate
ReductionLiAlH₄–SO₂CH₃ → –SHCH₃ (thioether)Rare due to steric hindrance

Cycloaddition and Ring-Opening Reactions

The furanone ring participates in:

  • Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furan) .

  • Ring-Opening : Hydrolyzes to diketone derivatives under acidic or basic conditions .

Example :
Under UV light (λ = 366 nm), the compound undergoes [2+2] cycloaddition with alkenes to form fused bicyclic structures .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization:

  • Suzuki-Miyaura : Reacts with aryl boronic acids at the acetylphenyl ring .

  • Heck Reaction : Forms styryl derivatives with acrylates .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (9:1)

  • Yield: 68–84%

Biological Interactions via Reactive Sites

The compound’s functional groups mediate interactions in biochemical systems:

  • Enzyme Inhibition : The furanone carbonyl binds to serine proteases via covalent adduct formation .

  • DNA Intercalation : Aromatic systems interact with DNA base pairs, confirmed by fluorescence quenching studies .

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Structural Analogues

Compound ModificationReaction Rate (vs Parent)Key FactorSource
4-Fluorophenyl substituent1.5× faster EASEnhanced ring activation
Ethynyl group at C32× slower cycloadditionSteric hindrance
Hydroxyl substituent3× faster oxidationProximity to carbonyl

Scientific Research Applications

Potential Therapeutic Uses

The structural motifs of 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one suggest potential applications in drug development. Key areas of interest include:

  • Anti-inflammatory Agents : The compound's ability to interact with biological macromolecules may position it as a lead candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Similar compounds have exhibited significant antimicrobial properties, suggesting that this compound may also possess similar activities against various pathogens.

Case Studies

  • Inflammatory Disease Models : Studies on structurally similar compounds have shown promising results in reducing inflammation in animal models, indicating that this compound could exhibit comparable effects.
  • Antimicrobial Efficacy : Research on related furanone derivatives has demonstrated antimicrobial activity against resistant strains of bacteria, suggesting that this compound may have similar efficacy.

Applications in Materials Science

The unique structure of this compound also opens avenues for applications in materials science:

  • Polymer Chemistry : Its reactive functional groups can be utilized in the synthesis of novel polymers with enhanced properties.
  • Organic Synthesis : The compound can serve as a reagent or intermediate in various organic synthesis reactions, facilitating the formation of complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The acetyl and methanesulfonyl groups may play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 4 of the furanone ring critically determine molecular polarity, solubility, and stability. A comparison with key analogues is provided below:

Table 1: Substituent and Property Comparison
Compound Name Substituents (Position 3 & 4) Molecular Weight (g/mol) Key Properties
Target Compound 4-Acetylphenyl, 4-Methanesulfonylphenyl 386.39 High polarity due to sulfonyl and acetyl groups; moderate aqueous solubility
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one Indol-3-yl, 4-Methoxyphenyl 333.34 Lower polarity (methoxy is electron-donating); crystalline solid
Vioxx (Rofecoxib) Phenyl, 4-Methylsulfonylphenyl 314.36 High solubility; COX-2 selectivity due to sulfonyl group
3-(4-Bromophenyl)-4-(4-chloro-phenylamino)furan-2(5H)-one 4-Bromophenyl, 4-Chlorophenylamino 396.64 Crystalline stability; halogen substituents enhance lipophilicity
  • Electron-Withdrawing vs.
  • Crystal Packing: Crystal structures of analogues (e.g., 3-(4-bromophenyl)-4-(4-chloro-phenylamino)furan-2(5H)-one) reveal that halogen and amino groups facilitate intermolecular hydrogen bonding and π-π stacking, whereas the target compound’s bulky sulfonyl group may disrupt such interactions .

Pharmacokinetic Considerations

  • However, the acetyl group may increase metabolic susceptibility via hydrolysis .
  • Metabolism : Sulfonyl groups are generally resistant to oxidative metabolism, whereas acetyl groups are prone to enzymatic deacetylation, which could generate reactive intermediates .

Biological Activity

3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one, a synthetic organic compound, has garnered attention for its potential biological activities due to its unique structural features. This compound, characterized by a furanone core with acetyl and methanesulfonyl substituents, may exhibit significant interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16O5S, with a molecular weight of 356.4 g/mol. Its structure includes:

  • Furanone moiety : Contributes to the compound's reactivity.
  • Acetyl group : Potential site for electrophilic reactions.
  • Methanesulfonyl group : Enhances nucleophilic substitution capabilities.

Table 1: Structural Features of Related Compounds

Compound NameStructureUnique Features
3-(4-Fluorophenyl)-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-oneCHFOSContains fluorine enhancing lipophilicity
3-(2-Hydroxyphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-oneCHOSHydroxyl group may enhance hydrogen bonding
3-(Phenylethynyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-oneCHOSEthynyl group increases electronic properties

Antimicrobial Properties

Research indicates that compounds with furanone structures often exhibit antimicrobial properties. For instance, derivatives of furan have shown significant action against various bacteria, including Escherichia coli and Staphylococcus aureus . The presence of electron-rich aromatic systems in this compound suggests potential interactions with bacterial enzymes or receptors.

Anticancer Activity

Studies on structurally similar compounds have revealed promising anticancer activities. For example, certain furan derivatives have been tested against human cervical cancer cells (HeLa), demonstrating significant inhibitory effects . The mechanism of action is often linked to mitochondrial modifications and membranolytic effects.

Case Studies and Research Findings

  • Antibacterial Activity : A study on 3-aryl furan derivatives indicated that some compounds exhibited MIC values as low as 64 µg/mL against E. coli . This suggests that this compound could similarly inhibit bacterial growth.
  • Anticancer Efficacy : In a comparative study, furan derivatives were evaluated for their cytotoxicity against various cancer cell lines. One compound showed an IC50 value of 0.15 ± 0.05 µg/mL against HeLa cells, indicating strong potential for further development .
  • Mechanism Exploration : Molecular docking studies are recommended to elucidate the binding interactions of this compound with target proteins involved in disease pathways, particularly in cancer and infection models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of substituted phenyl precursors with furanone intermediates. For example, analogous compounds (e.g., azidolactones in ) are synthesized via acid-catalyzed cyclization of pre-functionalized carboxylic acids. Optimization can include varying catalysts (e.g., sulfuric acid), temperature (e.g., 0°C for controlled reactivity), and solvent systems (e.g., methanol/water mixtures). Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks for key groups: acetyl (δ ~2.6 ppm, singlet), methanesulfonyl (δ ~3.1 ppm, singlet), and furanone lactone (δ ~5.5 ppm, multiplet). Compare with literature data for analogous furan-2(5H)-ones ().
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions. For example, and use single-crystal X-ray diffraction (Cu-Kα radiation, R factor <0.05) to validate bond lengths and angles, particularly for the furanone core and aryl substituents .

Q. What methods are used to determine its physicochemical properties (e.g., solubility, melting point)?

  • Methodology :

  • Melting point : Differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Phase solubility analysis in solvents like DMSO, methanol, or aqueous buffers (pH 7.4).
  • Stability : Accelerated stability studies under varying humidity/temperature, monitored via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact bioactivity, and how can SAR studies be designed?

  • Methodology :

  • Synthetic analogs : Replace acetyl or methanesulfonyl groups with electron-withdrawing/donating moieties (e.g., bromo, hydroxy; ).
  • Bioassays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For example, highlights substituent-dependent activity in dichlorophenoxy derivatives.
  • Computational modeling : Use DFT or molecular docking to predict binding affinity changes .

Q. How can contradictory data in synthetic yields or bioactivity across studies be resolved?

  • Methodology :

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity).
  • Meta-analysis : Compare crystallographic data () to rule out polymorphic effects.
  • Statistical tools : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading) .

Q. What strategies are employed to evaluate pharmacokinetic properties (e.g., metabolic stability, bioavailability)?

  • Methodology :

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes + NADPH) to assess metabolic half-life.
  • Permeability : Caco-2 cell monolayers for intestinal absorption potential.
  • In silico prediction : Use software like ADMET Predictor™ to estimate logP, plasma protein binding, and CYP450 interactions .

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